

Benzyl-PEG11-Boc: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: Benzyl-PEG11-Boc

Cat. No.: B11936586

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **Benzyl-PEG11-Boc**, a heterobifunctional PROTAC linker. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from general principles of its constituent functional groups—a benzyl group, a polyethylene glycol (PEG) chain with 11 ethylene oxide units, and a tert-butyloxycarbonyl (Boc) protecting group—and data from structurally similar molecules.

Core Concepts: Understanding the Molecular Structure

Benzyl-PEG11-Boc is a molecule designed with distinct functionalities to facilitate the synthesis of Proteolysis Targeting Chimeras (PROTACs). The benzyl group provides a non-polar terminus, the PEG11 linker imparts hydrophilicity and flexibility, and the Boc-protected amine offers a stable yet readily deprotectable reactive site for conjugation.

Solubility Profile

The solubility of **Benzyl-PEG11-Boc** is dictated by the interplay between its hydrophobic benzyl group and its hydrophilic PEG chain. While specific quantitative data is not readily available in public literature, a qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility of **Benzyl-PEG11-Boc** in Common Solvents

Solvent Class	Representative Solvents	Expected Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Moderate to High	The long PEG11 chain is expected to confer significant aqueous solubility. [1] [2] [3] [4]
Polar Aprotic	Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)	High	These solvents are generally effective at dissolving both polar and moderately non-polar compounds.
Non-Polar Aprotic	Dichloromethane (DCM), Chloroform	Moderate to High	The benzyl group and the PEG backbone contribute to solubility in these solvents.
Non-Polar	Hexanes, Toluene	Low	The overall polarity of the molecule due to the PEG chain limits solubility in highly non-polar solvents.

Stability Characteristics

The stability of **Benzyl-PEG11-Boc** is primarily influenced by the lability of the Boc protecting group and the ether linkages within the PEG chain.

Table 2: Stability Profile of **Benzyl-PEG11-Boc** under Various Conditions

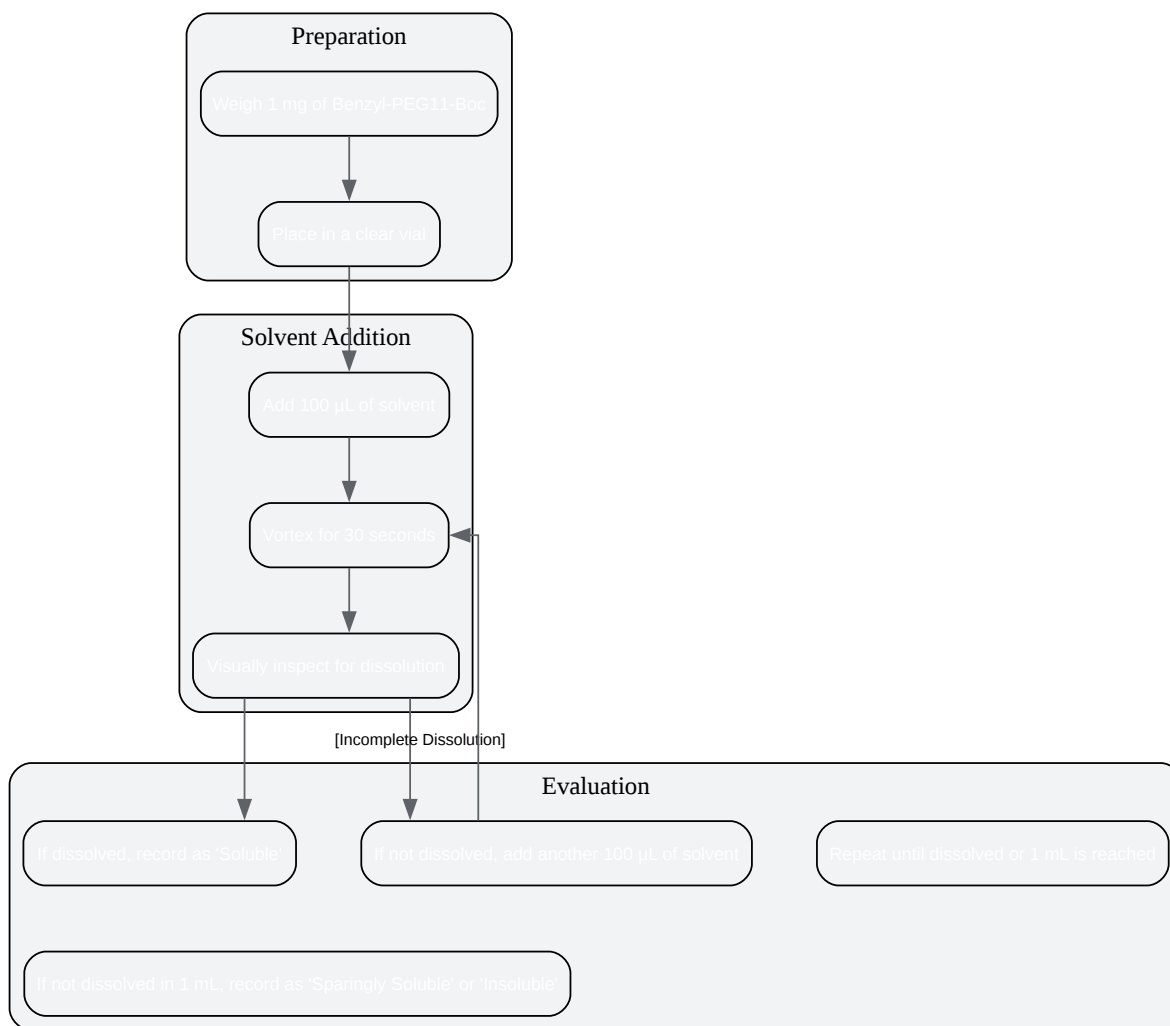
Condition	Expected Stability	Degradation Pathway
Acidic pH (e.g., pH < 4)	Low	Cleavage of the Boc group to reveal the primary amine.
Basic pH (e.g., pH > 9)	High	The Boc group and PEG chain are generally stable under basic conditions.
Elevated Temperature	Moderate	Prolonged exposure to high temperatures may lead to degradation of the PEG chain.
Oxidizing Agents	Moderate	The PEG chain can be susceptible to oxidative degradation.
Reducing Agents	High	The functional groups are generally stable to common reducing agents.
Long-term Storage (Solid)	High	Recommended storage at -20°C to 4°C, protected from moisture and light. ^[5]
Long-term Storage (in Solution)	Solvent Dependent	Solutions in aprotic solvents are generally more stable than in protic or aqueous solvents.

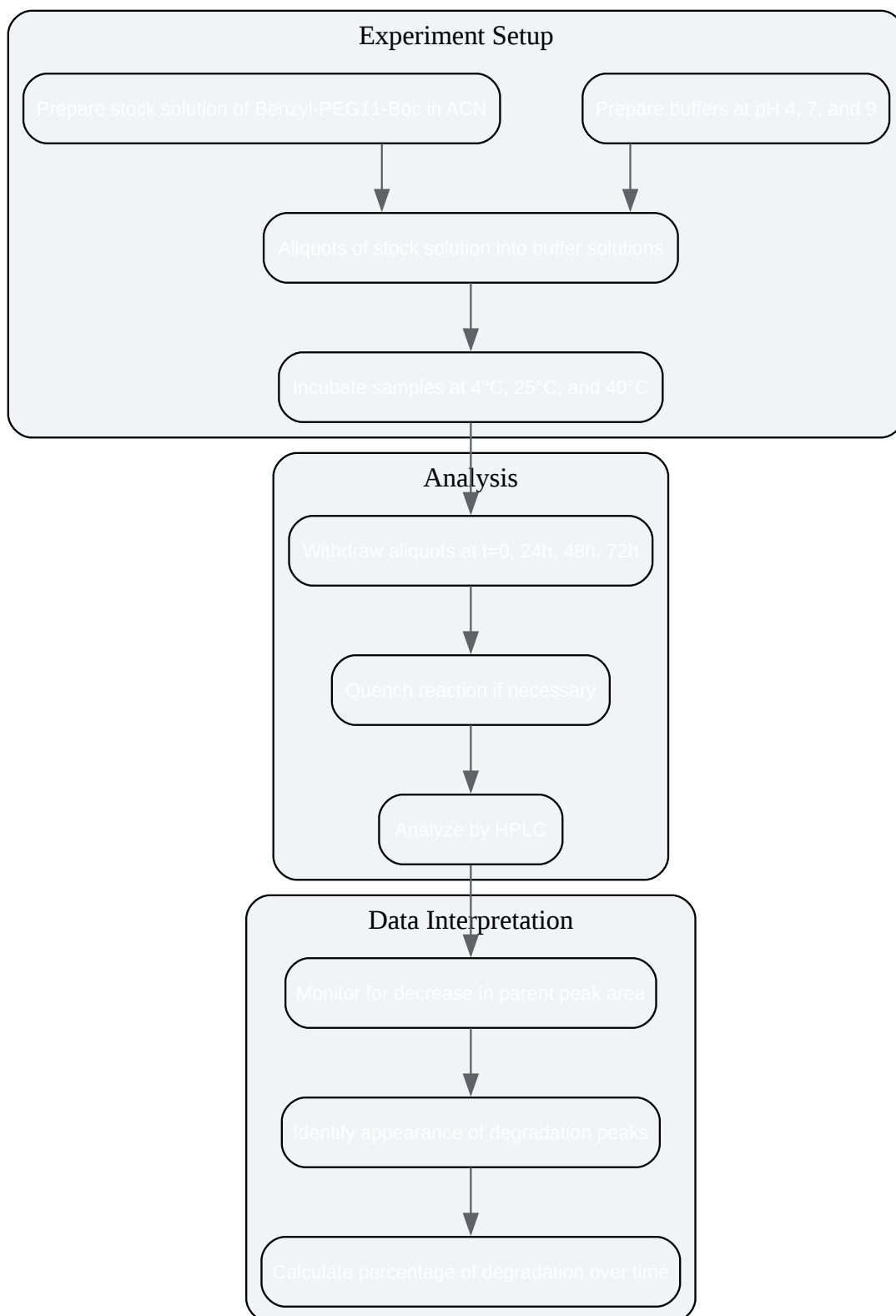
Experimental Protocols

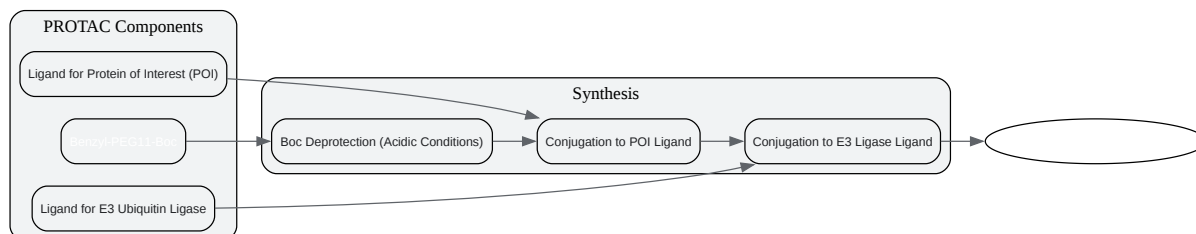
The following are generalized protocols for determining the solubility and stability of PEGylated small molecules like **Benzyl-PEG11-Boc**. These should be adapted and optimized for specific experimental conditions.

Protocol for Determining Qualitative Solubility

This protocol provides a straightforward method to assess the solubility of **Benzyl-PEG11-Boc** in a range of solvents.







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